molecular formula C20H31B2F8N2P B14887559 2-Diethylphosphino-2',6'-bis(dimethylamino)-1,1'-biphenyl di(hydrogen tetrafluoroborate) salt

2-Diethylphosphino-2',6'-bis(dimethylamino)-1,1'-biphenyl di(hydrogen tetrafluoroborate) salt

Cat. No.: B14887559
M. Wt: 504.1 g/mol
InChI Key: AYSZXLGEMZIDEK-UHFFFAOYSA-P
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Description

MFCD29037152 is a chemical compound with the molecular formula C20H31B2F8N2P. It is known for its unique properties and applications in various fields, including chemistry, biology, and industry .

Chemical Reactions Analysis

MFCD29037152 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

MFCD29037152 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of MFCD29037152 involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to specific receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved are still under investigation .

Properties

Molecular Formula

C20H31B2F8N2P

Molecular Weight

504.1 g/mol

IUPAC Name

[2-(2-diethylphosphanylphenyl)-3-(dimethylazaniumyl)phenyl]-dimethylazanium;ditetrafluoroborate

InChI

InChI=1S/C20H29N2P.2BF4/c1-7-23(8-2)19-15-10-9-12-16(19)20-17(21(3)4)13-11-14-18(20)22(5)6;2*2-1(3,4)5/h9-15H,7-8H2,1-6H3;;/q;2*-1/p+2

InChI Key

AYSZXLGEMZIDEK-UHFFFAOYSA-P

Canonical SMILES

[B-](F)(F)(F)F.[B-](F)(F)(F)F.CCP(CC)C1=CC=CC=C1C2=C(C=CC=C2[NH+](C)C)[NH+](C)C

Origin of Product

United States

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